

Application Note: Quantification of Entacapone using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: **Entacapone**

Cat. No.: **B1167944**

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Entacapone** in bulk and pharmaceutical dosage forms using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease.^{[1][2]} It helps to improve the bioavailability and extend the clinical benefit of levodopa. Accurate and reliable quantification of **Entacapone** is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a robust and validated RP-HPLC-UV method for the determination of **Entacapone**.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Entacapone** from other components in the sample matrix. The separation is achieved on a C18 or similar stationary phase with a suitable mobile phase. The quantification is performed by detecting the UV absorbance of **Entacapone** at a specific wavelength. The peak area of **Entacapone** is proportional to its concentration in the sample.

Materials and Reagents

- **Entacapone** reference standard
- HPLC grade acetonitrile
- HPLC grade methanol[1][3]
- Potassium dihydrogen phosphate[2][4]
- Orthophosphoric acid[5]
- Triethylamine[4]
- HPLC grade water
- 0.45 μ m membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes typical chromatographic conditions for the analysis of **Entacapone**.

Table 1: HPLC-UV Chromatographic Conditions for **Entacapone** Quantification

Parameter	Condition 1	Condition 2	Condition 3
HPLC Column	X-Terra Phenyl (250mm x 4.6 mm), 5 μ m[1]	YMC Pack ODS-AQ (C18) (250 x 4.6 mm; 5 μ m)[2]	Cosmosil PE (150 x 4.6 mm, 5 μ)[5]
Mobile Phase	Phosphate buffer: (Methanol:Tetrahydrofuran 48:2 v/v) in a 45:55 v/v ratio, pH 2.1[1]	Mobile Phase A: Potassium dihydrogen phosphate and dipotassium phosphate buffer, pH 2.5. Mobile Phase B: Acetonitrile (Gradient Elution)[2]	Phosphate buffer (pH 2.5) and Methanol (Gradient mode)[5]
Flow Rate	1.2 ml/min[1]	1.0 mL/min[2]	1.0 mL/min[5]
Detection Wavelength	300 nm[1]	210 nm[2]	280 nm[5]
Injection Volume	20 μ L	10 μ L[2]	20 μ L[6]
Column Temperature	Ambient	25°C[2]	Ambient

Experimental Protocols

The following protocols describe the preparation of solutions and the analytical procedure for the quantification of **Entacapone**.

- Phosphate Buffer Preparation: Dissolve an appropriate amount of monobasic sodium phosphate in HPLC grade water to a final concentration of 2.1g/L.[1]
- Adjust the pH to 2.1 ± 0.05 with orthophosphoric acid.[1]
- Filter the buffer solution through a 0.45 μ m membrane filter.[1]
- Mobile Phase Preparation: Mix the filtered phosphate buffer with a pre-mixed solution of methanol and tetrahydrofuran (48:2 v/v) in a ratio of 45:55 (v/v).[1]
- Degas the mobile phase by sonication before use.

- Accurately weigh about 25 mg of **Entacapone** working standard.[1]
- Transfer it to a 50 ml volumetric flask.[1]
- Add about 30 ml of diluent (e.g., mobile phase or a suitable solvent mixture like water/acetonitrile 50:50 v/v) and sonicate to dissolve.[1][7]
- Make up the volume to 50 ml with the diluent and mix well. This yields a stock solution of a known concentration (e.g., 500 µg/ml).[1]

Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations covering the expected range of the samples. A typical linearity range for **Entacapone** is 20 to 120 µg/ml or 251.67-755.01 µg/ml.[1][4]

- Weigh and finely powder 20 tablets to determine the average tablet weight.[1]
- Accurately weigh a quantity of the powder equivalent to a specific amount of **Entacapone** (e.g., 100 mg).
- Transfer the powder to a suitable volumetric flask (e.g., 100 ml).
- Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of **Entacapone**.
- Make up the volume with the diluent and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Further dilutions may be necessary to bring the concentration within the calibration range.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solutions in increasing order of concentration.
- Inject the sample solutions.

- Record the chromatograms and the peak areas for **Entacapone**.

Data Presentation and Validation Summary

The developed HPLC-UV method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of **Entacapone**.

Table 2: System Suitability Parameters

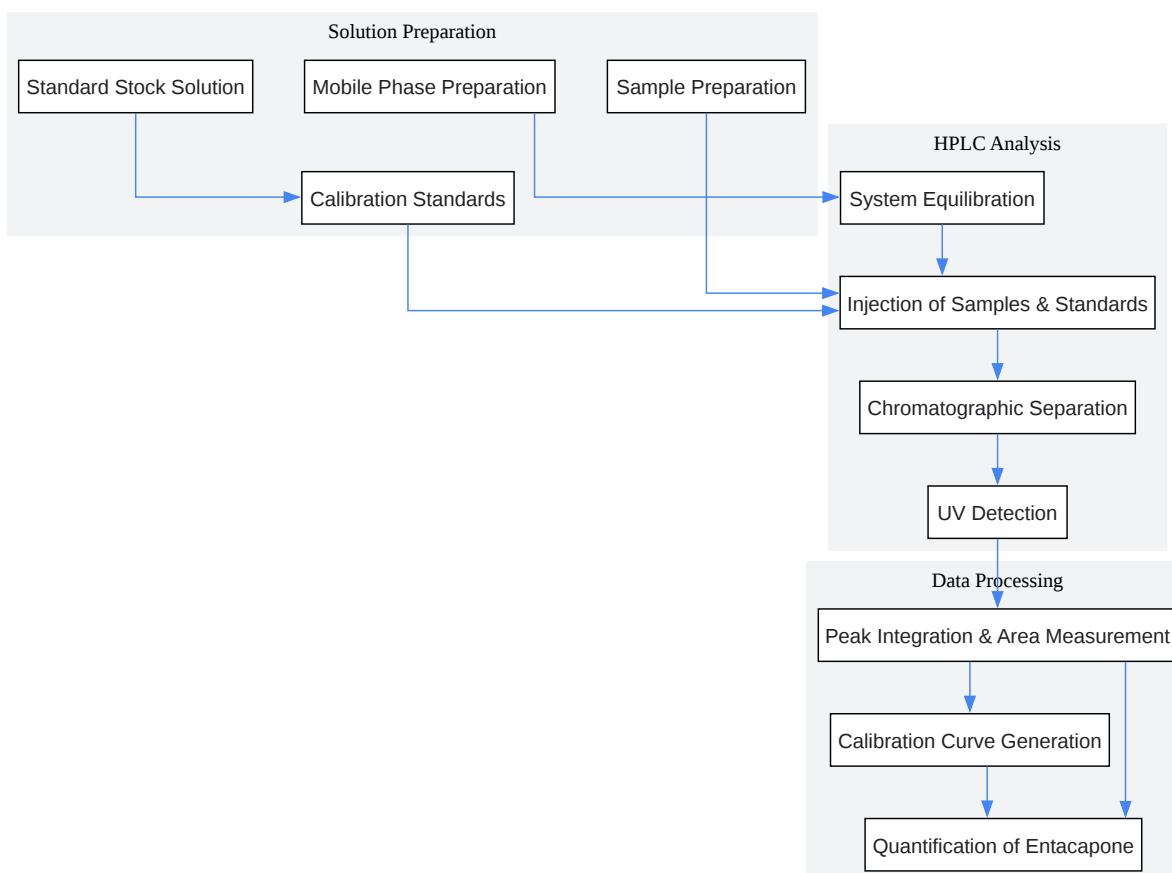
Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	< 1.5
Theoretical Plates	> 2000	> 5000
%RSD of Peak Area (n=5)	$\leq 2.0\%$	$< 1.0\%$

Table 3: Method Validation Summary

Parameter	Typical Range/Value
Linearity Range	20 - 120 $\mu\text{g}/\text{mL}$ [4][8]
Correlation Coefficient (r^2)	≥ 0.999 [4]
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	
- Intraday	$\leq 2.0\%$
- Interday	$\leq 2.0\%$
Limit of Detection (LOD)	0.004% to 0.01 $\mu\text{g}/\text{mL}$ [3][9]
Limit of Quantification (LOQ)	0.012% to 0.03 $\mu\text{g}/\text{mL}$ [3][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of **Entacapone**.

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Caption: Workflow for **Entacapone** quantification by HPLC-UV.

Conclusion

The described HPLC-UV method is simple, accurate, precise, and reliable for the quantification of **Entacapone** in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and research applications. The validation data confirms that the method meets the requirements of international guidelines for analytical method validation.

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